molecular formula C26H17ClN2O5 B11401977 N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11401977
M. Wt: 472.9 g/mol
InChI Key: ZAWDVTQRYWVBQY-UHFFFAOYSA-N
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Description

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzofuran ring, a chromene ring, and a carbamoyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran and chromene rings separately, followed by their coupling through carbamoylation reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties.

Properties

Molecular Formula

C26H17ClN2O5

Molecular Weight

472.9 g/mol

IUPAC Name

N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H17ClN2O5/c1-14-9-10-21-18(11-14)19(30)13-22(33-21)25(31)29-23-17-7-2-3-8-20(17)34-24(23)26(32)28-16-6-4-5-15(27)12-16/h2-13H,1H3,(H,28,32)(H,29,31)

InChI Key

ZAWDVTQRYWVBQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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